Cas no 478046-68-3 (1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene)
1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene Chemical and Physical Properties
Names and Identifiers
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- [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-(4-chlorophenyl)carbamate
- 1-[2-({[(4-chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene
- 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene
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- Inchi: 1S/C19H17ClN4O6/c20-12-5-7-13(8-6-12)21-19(25)30-22-17-4-2-1-3-15(17)16-10-9-14(23(26)27)11-18(16)24(28)29/h5-11,15H,1-4H2,(H,21,25)/b22-17+
- InChI Key: JSRASXQLAWASLT-OQKWZONESA-N
- SMILES: ClC1C=CC(=CC=1)NC(=O)O/N=C1\CCCCC\1C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 671
- XLogP3: 4.7
- Topological Polar Surface Area: 142
1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 4R-0267-1MG |
1-[2-({[(4-chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene |
478046-68-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-0267-5MG |
1-[2-({[(4-chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene |
478046-68-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-0267-10MG |
1-[2-({[(4-chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene |
478046-68-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-0267-50MG |
1-[2-({[(4-chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene |
478046-68-3 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-0267-100MG |
1-[2-({[(4-chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene |
478046-68-3 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene
Introduction to 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene (CAS No. 478046-68-3)
1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene, identified by its CAS number 478046-68-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by intricate structural motifs, which make it a promising candidate for various biological and chemical applications.
The molecular structure of 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene incorporates several key functional groups, including a cyclohexyl ring, a dinitrobenzene moiety, and an imino-oxy bridge connected to a chloroanilino group. These structural features contribute to its unique chemical properties and potential biological activities. The presence of multiple electron-withdrawing groups, such as the nitro groups and the chloroanilino moiety, suggests that this compound may exhibit significant reactivity and interaction with biological targets.
In recent years, there has been growing interest in the development of novel compounds with potential therapeutic applications. The structural complexity of 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene makes it an attractive scaffold for drug discovery efforts. Researchers have been exploring its potential as a precursor in the synthesis of more complex molecules or as an active ingredient in novel drug formulations.
One of the most compelling aspects of this compound is its ability to interact with biological systems in multiple ways. The dinitrobenzene moiety, for instance, is known to exhibit properties that can influence cellular processes, including enzyme inhibition and modulation of signaling pathways. Additionally, the cyclohexyl ring and the imino-oxy bridge contribute to the compound's overall stability and solubility, making it suitable for various pharmaceutical applications.
The chloroanilino group is particularly noteworthy due to its role in mediating interactions with biological targets. This group has been shown to enhance binding affinity and selectivity in several drug candidates. The combination of these structural elements makes 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene a versatile molecule with potential applications in both academic research and industrial drug development.
Recent studies have begun to uncover the pharmacological potential of this compound. Researchers have reported preliminary findings suggesting that it may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and cancer progression. These findings are particularly exciting given the increasing demand for targeted therapies in these areas.
The synthesis of 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene presents both challenges and opportunities for chemists. The complexity of its structure requires careful planning and precise execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to produce such compounds on a scalable basis.
In conclusion, 1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene (CAS No. 478046-68-3) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset for researchers working on novel drug development. As further studies continue to elucidate its properties and applications, this compound is poised to play a crucial role in future medical breakthroughs.
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